molecular formula C25H33ClN2O3 B12357346 N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide,monohydrochloride CAS No. 2749299-32-7

N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide,monohydrochloride

Cat. No.: B12357346
CAS No.: 2749299-32-7
M. Wt: 445.0 g/mol
InChI Key: JRIXTHHQTKQYCK-UHFFFAOYSA-N
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Description

Structural Breakdown:

  • Oxolane : The saturated five-membered oxygen-containing ring (tetrahydrofuran).
  • Carboxamide : The –C(=O)–NH– functional group linking the tetrahydrofuran ring to the aromatic substituents.
  • 1-(2-Phenylethyl)piperidin-4-yl : A piperidine ring substituted at the 1-position with a phenethyl group (-CH2CH2C6H5).
  • 4-Methoxyphenyl : A benzene ring with a methoxy (-OCH3) group at the para position.

The hydrochloride salt form is denoted by appending "hydrochloride" to the base name, indicating the presence of a protonated amine group paired with a chloride counterion .

Alternative Designations in Scientific Literature

This compound is referenced under multiple synonyms in forensic and pharmacological contexts, reflecting its structural relationship to fentanyl analogs:

Common Aliases:

  • para-Methoxy tetrahydrofuran fentanyl hydrochloride
  • 4-Methoxy-THF fentanyl HCl (abbreviated from tetrahydrofuran)
  • N-(p-methoxyphenyl)-N-(1-phenethyl-4-piperidyl)tetrahydrofuran-2-carboxamide HCl

Regulatory and Patent Designations:

  • PD061186 : A research code used in early pharmacological studies .
  • DTXSID701037269 : A Substance Identifier from the EPA’s DSSTox database .
  • ZB3NTT2GVZ : A Unique Ingredient Identifier (UNII) assigned by the FDA .

Structural Analogues:

The compound is often grouped with other fentanyl derivatives, such as furanyl fentanyl (which features an unsaturated furan ring) and para-methyl tetrahydrofuran fentanyl (which substitutes methoxy with methyl) .

CAS Registry Number and PubChem CID Cross-Referencing

CAS Registry Number:

The Chemical Abstracts Service (CAS) registry number for the hydrochloride salt is 2749433-21-2 . This identifier corresponds specifically to the monohydrochloride form of the compound.

PubChem CID:

In the PubChem database, the compound is cataloged under two entries:

  • CID 137700048 : Entry for the monohydrochloride salt .
  • CID 137700049 : Entry for the free base form (without the hydrochloride counterion) .

Molecular Formula and Weight:

Property Value
Molecular Formula C25H33ClN2O3
Molecular Weight 429.0 g/mol (free base: 404.5)
Parent Compound CID 137700049

Properties

CAS No.

2749299-32-7

Molecular Formula

C25H33ClN2O3

Molecular Weight

445.0 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide;hydrochloride

InChI

InChI=1S/C25H32N2O3.ClH/c1-29-23-11-9-21(10-12-23)27(25(28)24-8-5-19-30-24)22-14-17-26(18-15-22)16-13-20-6-3-2-4-7-20;/h2-4,6-7,9-12,22,24H,5,8,13-19H2,1H3;1H

InChI Key

JRIXTHHQTKQYCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCO4.Cl

Origin of Product

United States

Biological Activity

N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide, monohydrochloride, is a synthetic compound that belongs to the class of fentanyl analogs. It exhibits significant biological activity, primarily as an opioid receptor agonist. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and safety considerations.

Chemical Structure and Properties

  • Molecular Formula : C25H33ClN2O
  • Molecular Weight : 426.01 g/mol
  • IUPAC Name : N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide

The compound features a tetrahydrofuran ring fused with a piperidine moiety, contributing to its pharmacological properties.

Pharmacodynamics

N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide acts primarily as an agonist at the mu-opioid receptor (MOR), which is responsible for the analgesic effects observed with opioid medications. The binding affinity and efficacy at this receptor are crucial for its potential use in pain management.

Table 1: Binding Affinity of Fentanyl Analogues

Compound NameMu-opioid Receptor Binding Affinity (Ki, nM)
Fentanyl0.5
N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamideTBD (To Be Determined)
Other AnaloguesVaries

Therapeutic Potential

Research indicates that compounds similar to N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide may have applications in:

  • Pain Management : Due to their potent analgesic properties.
  • Anesthesia : As adjuncts in surgical procedures.

However, the therapeutic use must be carefully monitored due to the high risk of addiction and overdose associated with opioid agonists.

Safety and Toxicology

The safety profile of N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide is not fully established. Like other fentanyl analogs, it poses risks including:

  • Respiratory Depression : A significant concern with opioid use.
  • Addiction Potential : High potential for misuse and dependence.

Case Studies

  • Case Study on Opioid Analogs : A study published in The Journal of Pain Research highlighted the risks associated with novel fentanyl analogs, emphasizing that even slight modifications in chemical structure can lead to increased potency and risk profiles .
  • Clinical Observations : Reports from emergency departments indicate a rise in cases related to synthetic opioids, where compounds like N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)tetrahydrofuran-2-carboxamide were implicated in overdose incidents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine Carboxamide Family

Compound 34 : N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide
  • Key Differences :
    • Lacks the tetrahydrofuran moiety and phenethyl group present in the target compound.
    • Features a propionamide backbone instead of a tetrahydrofuran-2-carboxamide.
    • Substituted with a 4-chloro-3-methoxyphenyl group, which may alter receptor selectivity compared to the 4-methoxyphenyl group in the target compound.
  • Synthesis : Achieved a 72% yield via debenzylation of a precursor, indicating efficient synthesis despite structural simplicity .
  • Pharmacological Relevance : Chlorine substitution often enhances metabolic stability but may reduce CNS penetration compared to methoxy groups.
Compound 35 : (R)-tert-butyl (6-((4-(N-(3,4-difluorophenyl)propionamido)piperidin-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate
  • Uses a carbamate-protected amine, contrasting with the monohydrochloride salt in the target compound.
  • Synthesis : Multi-step process involving tert-butyl protection, suggesting higher complexity than the target compound’s synthesis .

Comparison with Pesticide Carboxamides (Non-Pharmaceutical)

Several carboxamide derivatives in pesticide chemistry share structural motifs with the target compound but differ in bioactivity:

Tebufenpyrad : 4-chloro-N-((4-(1,1-dimethylethyl)phenyl)methyl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
  • Chlorine and tert-butyl groups enhance environmental persistence, unlike the methoxy group in the target compound.
  • Application: Acaricide, highlighting how carboxamide functionalization directs activity toward non-mammalian targets .
Flusulfamide : 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide
  • Key Differences :
    • Sulfonamide backbone instead of carboxamide.
    • Nitro and trifluoromethyl groups confer strong electrophilic character, unsuitable for therapeutic use.
  • Application : Fungicide, emphasizing the role of electronegative substituents in agrochemical design .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Yield/Synthesis Efficiency Primary Application
Target Compound Piperidine-THF 4-methoxyphenyl, phenethyl Not reported Potential CNS drug
Compound 34 Piperidine 4-chloro-3-methoxyphenyl 72% yield Research compound
Compound 35 Piperidine-naphthalene 3,4-difluorophenyl, tert-butyl Multi-step synthesis Research compound
Tebufenpyrad Pyrazole Chlorine, tert-butyl Not reported Acaricide
Flusulfamide Benzenesulfonamide Nitro, trifluoromethyl Not reported Fungicide

Critical Analysis of Pharmacological Potential

  • Target Compound vs. Compound 34 : The tetrahydrofuran moiety in the target compound may improve solubility and conformational rigidity compared to Compound 34’s propionamide backbone. However, the absence of chlorine could reduce metabolic stability .
  • Target Compound vs. Pesticides : The methoxyphenyl and phenethyl groups in the target compound are pharmacologically favorable for CNS activity, whereas pesticidal carboxamides prioritize electrophilic substituents for target organism toxicity .

Preparation Methods

Alternative Route: Reduction of Furanylfentanyl

An alternative approach involves the catalytic hydrogenation of furanylfentanyl to saturate the furan ring:

  • Step 1: Synthesis of Furanylfentanyl

    • 4-ANPP is acylated with furan-2-carbonyl chloride under conditions similar to Section 1.1.
  • Step 2: Hydrogenation

    • Furanylfentanyl (1.0 equiv) is dissolved in ethanol and hydrogenated at 50 psi H₂ using 10% Pd/C catalyst.
    • Reaction time: 6–8 hours at 50°C.
    • Post-reduction, the product is converted to the hydrochloride salt as above.

Limitations :

  • Requires access to furanylfentanyl , a controlled precursor in many jurisdictions.
  • Catalyst poisoning by nitrogen-containing substrates may reduce efficiency.

Purification and Analytical Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 4:1 → 1:1) removes unreacted 4-ANPP and acyl chloride residues.
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA buffer) achieve >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.25–6.75 (aromatic protons), δ 4.20–3.80 (tetrahydrofuran O–CH₂), and δ 3.75 (OCH₃).
  • LC-MS : Molecular ion peak at m/z 429.0 [M+H]⁺ confirms the free base; HCl salt shows m/z 445.0 [M+H]⁺.

Purity Assessment

  • Impurity Profiling : Common by-products include N-phenethyl-4-piperidone (from incomplete reductive amination) and bis-acylated derivatives .
  • Limit Tests : Residual solvents (DCM, ethanol) are quantified via GC-MS to meet ICH Q3C guidelines.

Regulatory and Forensic Implications

Legal Status

  • UNODC Scheduling : Tetrahydrofuranylfentanyl is listed under Schedule I of the 1961 Single Convention in >40 countries.
  • Analog Laws : In the U.S., it falls under the Federal Analog Act due to structural similarity to fentanyl.

Forensic Detection

  • Seized Samples : Often adulterated with caffeine or xylazine; GC-MS with derivatization (BSTFA) enhances detection.
  • Metabolite Identification : Human hepatocytes convert the compound to nor-tetrahydrofuranylfentanyl via N-dealkylation.

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